2-Methoxy-3-piperazin-1-ylpropan-1-ol
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Overview
Description
2-Methoxy-3-piperazin-1-ylpropan-1-ol is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-piperazin-1-ylpropan-1-ol typically involves the reaction of 2-methoxypropanol with piperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory . The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-piperazin-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-3-piperazin-1-ylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-piperazin-1-ylpropan-1-ol involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes in the body, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-piperazin-1-ylpropan-2-ol: This compound has similar structural features but differs in the presence of a phenoxy group instead of a methoxy group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine ring, but with a benzothiazole moiety.
Uniqueness
2-Methoxy-3-piperazin-1-ylpropan-1-ol is unique due to its specific combination of a methoxy group and a piperazine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H18N2O2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methoxy-3-piperazin-1-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O2/c1-12-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
CIPQCVIPGZJCBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CCNCC1)CO |
Origin of Product |
United States |
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